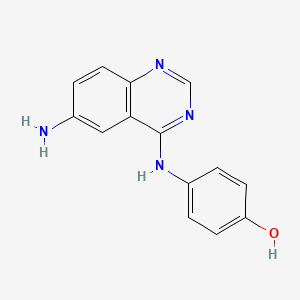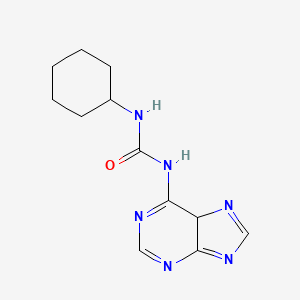![molecular formula C11H14ClN5 B11860276 2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11860276.png)
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Chloro-4-(4-méthylpipérazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine est un composé hétérocyclique qui présente un noyau pyrrolo[3,2-d]pyrimidine substitué par un groupe chloro en position 2 et un groupe 4-méthylpipérazin-1-yl en position 4. Ce composé présente un intérêt majeur en chimie médicinale en raison de ses activités biologiques potentielles et de ses applications dans la découverte de médicaments.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-Chloro-4-(4-méthylpipérazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine implique généralement les étapes suivantes :
Formation du noyau pyrrolo[3,2-d]pyrimidine : La structure du noyau peut être synthétisée par une réaction de cyclisation impliquant des précurseurs appropriés tels que des dérivés de pyrimidine et des réactifs adaptés.
Introduction du groupe chloro : La chloration en position 2 peut être réalisée à l’aide d’agents chlorants tels que le chlorure de thionyle ou l’oxychlorure de phosphore dans des conditions contrôlées.
Substitution par le groupe 4-méthylpipérazin-1-yl : L’étape finale implique une réaction de substitution nucléophile au cours de laquelle le groupe 4-méthylpipérazin-1-yl est introduit à l’aide d’un dérivé de pipérazine approprié et d’une base telle que le carbonate de potassium.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé peuvent impliquer l’optimisation des voies de synthèse décrites ci-dessus afin d’améliorer le rendement et la pureté. Cela inclut l’utilisation de réacteurs à écoulement continu, de plateformes de synthèse automatisées et de conditions réactionnelles évolutives pour répondre aux besoins industriels.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-Chloro-4-(4-méthylpipérazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine subit diverses réactions chimiques, notamment :
Réactions de substitution : Le groupe chloro peut être substitué par d’autres nucléophiles tels que des amines, des thiols ou des alcoolates.
Oxydation et réduction : Le composé peut subir des réactions d’oxydation ou de réduction en fonction des groupes fonctionnels présents.
Réactions de cyclisation : Il peut participer à des réactions de cyclisation pour former des structures hétérocycliques plus complexes.
Réactifs et conditions courants
Réactions de substitution : Les réactifs courants comprennent les amines, les thiols et les alcoolates, souvent en présence d’une base telle que l’hydrure de sodium ou le carbonate de potassium.
Oxydation : Des agents oxydants tels que le peroxyde d’hydrogène ou le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire divers dérivés de pyrrolo[3,2-d]pyrimidine substitués avec différents groupes fonctionnels.
Applications de la recherche scientifique
Le 2-Chloro-4-(4-méthylpipérazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine a plusieurs applications de recherche scientifique :
Chimie médicinale : Il est étudié pour son potentiel en tant qu’inhibiteur de kinase, ce qui peut être utile en thérapie anticancéreuse.
Études biologiques : Le composé est utilisé dans des études pour comprendre son interaction avec les cibles biologiques et les voies.
Découverte de médicaments : Il sert de composé de tête dans le développement de nouveaux agents thérapeutiques.
Biologie chimique : Il est utilisé en biologie chimique pour sonder les mécanismes et les voies cellulaires.
Applications De Recherche Scientifique
2-Chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a kinase inhibitor, which can be useful in cancer therapy.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and pathways.
Drug Discovery: It serves as a lead compound in the development of new therapeutic agents.
Chemical Biology: It is utilized in chemical biology to probe cellular mechanisms and pathways.
Mécanisme D'action
Le mécanisme d’action du 2-Chloro-4-(4-méthylpipérazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les protéines kinases. Le composé se lie au site actif de la kinase, inhibant son activité et affectant ainsi les voies de signalisation en aval impliquées dans la prolifération et la survie cellulaires .
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-Chloro-2-(4-méthylpipérazin-1-yl)pyrimidine
- 2-Chloro-N-cyclopropyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- ®-5-Chloro-N-[4-(4-méthylpipérazin-1-yl)phényl]-N’-(tétrahydrofuran-2-yl)méthyl]pyrimidine-2,4-diamine mésylate
Unicité
Le 2-Chloro-4-(4-méthylpipérazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine est unique en raison de son motif de substitution spécifique et de la présence du noyau pyrrolo[3,2-d]pyrimidine. Cette unicité structurelle contribue à ses activités biologiques distinctes et à ses applications thérapeutiques potentielles.
Propriétés
Formule moléculaire |
C11H14ClN5 |
|---|---|
Poids moléculaire |
251.71 g/mol |
Nom IUPAC |
2-chloro-4-(4-methylpiperazin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN5/c1-16-4-6-17(7-5-16)10-9-8(2-3-13-9)14-11(12)15-10/h2-3,13H,4-7H2,1H3 |
Clé InChI |
WLPURYHCNQBBPD-UHFFFAOYSA-N |
SMILES canonique |
CN1CCN(CC1)C2=NC(=NC3=C2NC=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![11-Phenyl-8-azaspiro[5.6]dodec-10-en-9-one](/img/structure/B11860205.png)

![5-Bromo-1-isopropyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B11860229.png)
![(8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl)methanol](/img/structure/B11860237.png)
![N-(2-Azabicyclo[2.2.1]heptan-5-yl)imidazo[1,5-a]pyridine-7-carboxamide](/img/structure/B11860238.png)






![5-Amino-2-chloro-6,7,8,9-tetrahydrobenzo[B][1,8]naphthyridine-3-carbonitrile](/img/structure/B11860279.png)
